2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline
Description
2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is a quinazoline derivative characterized by a benzyl group at position 2 and a (2,6-dichlorophenyl)methoxy substituent at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Substituents on the quinazoline core, particularly at positions 2 and 4, significantly influence electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c23-18-10-6-11-19(24)17(18)14-27-22-16-9-4-5-12-20(16)25-21(26-22)13-15-7-2-1-3-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSGYRVCNZYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)OCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or through the Niementowski synthesis, which involves the reaction of anthranilic acid with amides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2,6-Dichlorophenylmethoxy Group: This step involves the nucleophilic substitution reaction where the quinazoline core is reacted with 2,6-dichlorophenylmethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with modified benzyl or 2,6-dichlorophenylmethoxy groups.
Scientific Research Applications
2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 plays a critical role in modulating the compound’s reactivity and biological interactions. Key analogs include:
| Compound Name | Position 4 Substituent | Electronic Effects | Steric Effects |
|---|---|---|---|
| 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline | (2,6-dichlorophenyl)methoxy (2-6DCZ) | Strong electron-withdrawing (Cl at ortho) | High steric hindrance (ortho-Cl groups) |
| 4-[(2-Chlorophenyl)methoxy]quinazoline derivatives | (2-chlorophenyl)methoxy (2CZ) | Moderate electron-withdrawing | Moderate (single Cl at ortho) |
| 4-[(4-Chlorophenyl)methoxy]quinazoline derivatives | (4-chlorophenyl)methoxy (4CZ) | Moderate electron-withdrawing | Low (Cl at para position) |
| 4-[(2,4-Dichlorophenyl)methoxy]quinazoline derivatives | (2,4-dichlorophenyl)methoxy (2-4DCZ) | Strong electron-withdrawing | Moderate (Cl at ortho and para) |
Key Observations :
Substituent Variations at Position 2
The benzyl group at position 2 distinguishes the target compound from derivatives with alternative substituents:
| Compound Name | Position 2 Substituent | Functional Impact |
|---|---|---|
| This compound | Benzyl | High lipophilicity, enhanced membrane permeability |
| Derivatives with 2-(diethylamino)ethyl (De) | 2-(diethylamino)ethyl | Introduces basicity, improves solubility in aqueous media |
Key Observations :
- The benzyl group increases hydrophobicity, which may favor penetration through lipid bilayers but reduce aqueous solubility.
Biological Activity
2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This compound features a benzyl group and a dichlorophenyl moiety, contributing to its biological activity.
1. Anticancer Activity
Quinazolines have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, compounds similar to this compound have shown significant inhibitory effects on EGFR with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Quinazoline Derivatives
2. Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of quinazolines have been documented in various studies. For example, compounds similar to this compound exhibited significant inhibition in animal models of inflammation. The compound's ability to reduce paw edema in rats was comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Rat Paw Edema | TBD | |
| Benzoxazinone Derivative (3d) | Rat Paw Edema | 62.61% |
3. Antimicrobial Activity
Quinazoline derivatives have also shown antimicrobial properties against various pathogens. The specific mechanisms often involve the inhibition of bacterial growth or interference with microbial metabolic pathways .
Table 3: Antimicrobial Activity
| Compound | Pathogen Tested | Activity Type | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Quinazolinone Derivatives | Various Bacteria/Fungi | Antimicrobial |
Case Study 1: Anticancer Efficacy in MCF7 Cells
A study evaluated the efficacy of quinazoline derivatives against MCF7 breast cancer cells and found that certain derivatives exhibited potent cytotoxicity with IC50 values below 1 µM. This suggests that modifications in the quinazoline structure can enhance anticancer activity significantly.
Case Study 2: Anti-inflammatory Effects in Animal Models
In another investigation, various quinazoline derivatives were tested for their anti-inflammatory effects using acetic acid-induced writhing tests in mice. The results indicated that some compounds not only reduced inflammation but also provided analgesic effects comparable to conventional analgesics.
Q & A
Q. What are the optimized synthetic routes for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline?
Methodological Answer: A robust synthesis involves coupling 4-hydroxyquinazoline derivatives with 2,6-dichlorobenzyl bromide under basic conditions. Key steps include:
- Alkylation : React 4-hydroxyquinazoline with 2,6-dichlorobenzyl bromide in anhydrous DMF using K₂CO₃ as a base at 80°C for 12 hours .
- Benzylation : Introduce the benzyl group via nucleophilic substitution using benzyl chloride and NaH in THF under argon .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm structure via ¹H/¹³C NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl) with deviations <0.3% .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methoxy/benzyl groups (δ 3.8–5.1 ppm) .
- IR : Detect C-Cl stretches (~750 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peak (M+H⁺) .
Q. What solvents and conditions are suitable for solubility testing?
Methodological Answer:
- Polar solvents : Dissolve in DMSO (10–50 mM stock solutions) for biological assays.
- Non-polar solvents : Limited solubility in hexane (<0.1 mg/mL); moderate in ethanol (2–5 mg/mL at 25°C) .
- Stability : Store at –20°C in desiccated form; avoid prolonged exposure to light or humidity to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Structural Modifications :
- Assays :
Q. What computational strategies can predict binding modes to nuclear receptors (e.g., FXR)?
Methodological Answer:
Q. How to resolve contradictions in enzymatic inhibition data across studies?
Methodological Answer:
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂/XPhos for higher turnover in Suzuki-Miyaura couplings .
- Process Chemistry :
- Use flow reactors for exothermic steps (e.g., benzylation) to enhance reproducibility .
- Implement in-line FTIR to monitor intermediate formation and reduce side products .
Q. How to design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing : Administer 10 mg/kg (oral) and 2 mg/kg (IV) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analytics : Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
- Tissue Distribution : Euthanize animals at 24 hours; analyze liver, kidney, and brain homogenates for accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
